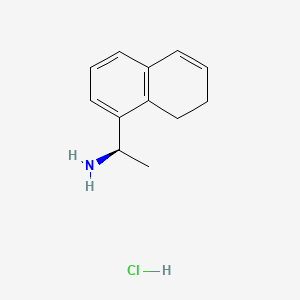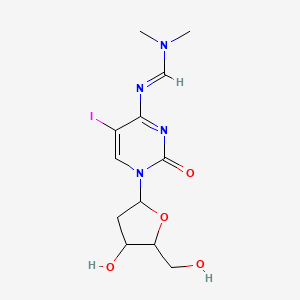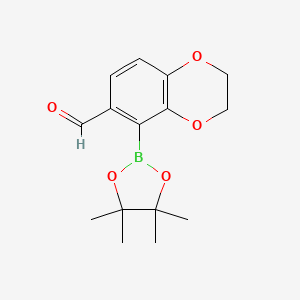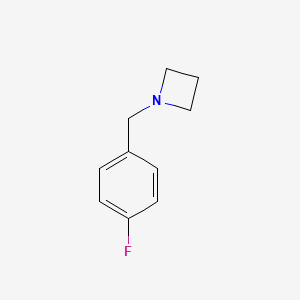
(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with a naphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of a naphthalene derivative followed by amination. One common method includes the hydrogenation of 1-naphthyl ethyl ketone to produce the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The naphthalene ring can be further hydrogenated to produce a fully saturated ring system.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate the formation of amides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Amides and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can also serve as a ligand in the study of receptor binding.
Medicine
In medicinal chemistry, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be a precursor to drugs targeting neurological pathways.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the chiral center.
1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine: Similar structure but may differ in stereochemistry.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but with different functional groups.
Uniqueness
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring chiral specificity.
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2,4-6,8-9H,3,7,13H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
ZEUSAQNBTBAQMZ-SBSPUUFOSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC2=C1CCC=C2)N.Cl |
SMILES canonique |
CC(C1=CC=CC2=C1CCC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)



